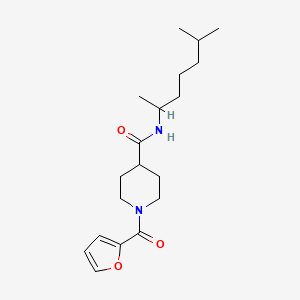![molecular formula C22H16ClN3O2 B11029236 8-(3-chlorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11029236.png)
8-(3-chlorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic compounds and features a pyrazolo[3,4-c]isoquinoline core.
- Its chemical structure includes a tetrahydro-1H-pyrazolo ring , a phenyl group , and a 3-chlorophenyl substituent .
- The compound’s systematic name is quite a mouthful, but it reflects its unique structure and functional groups.
Preparation Methods
Synthetic Routes: One synthetic approach involves the of with . This reaction yields .
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example, for reduction or for substitution.
Major Products: These reactions could yield diverse products, such as modified isoquinoline derivatives or novel heterocyclic structures.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, design analogs, and study its interactions with other molecules.
Biology: Investigating its impact on biological systems, such as enzyme inhibition or receptor binding.
Industry: Its use as a building block for more complex compounds.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- understanding its molecular targets and pathways would be crucial for therapeutic development.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can explore related isoquinoline derivatives or heterocyclic structures.
- Highlighting its uniqueness would involve comparing its structure, reactivity, and potential applications with those of similar compounds.
Properties
Molecular Formula |
C22H16ClN3O2 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-6-4-5-13(9-15)14-10-17-18(19(27)11-14)12-24-21-20(17)22(28)26(25-21)16-7-2-1-3-8-16/h1-9,12,14H,10-11H2,(H,24,25) |
InChI Key |
CSWWIDWEBMRUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C3C(=C21)C(=O)N(N3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029156.png)
![4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11029164.png)
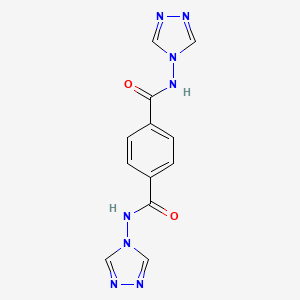
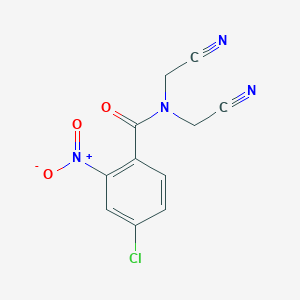
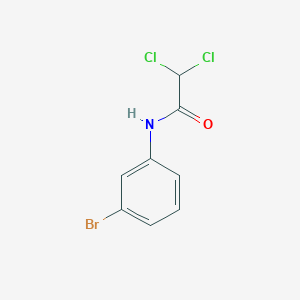
![2-methyl-1-(3-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11029195.png)
![2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11029201.png)
![N-(2,4-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11029206.png)
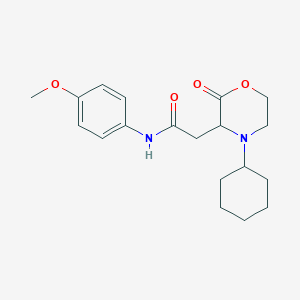
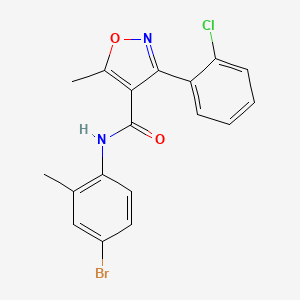

![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11029244.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone](/img/structure/B11029251.png)
